L-Norvaline

Catalog No.
S703186
CAS No.
6600-40-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Norvaline

CAS Number

6600-40-4

Product Name

L-Norvaline

IUPAC Name

2-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)N

Synonyms

L-norvaline;norvaline;(S)-2-Aminopentanoicacid;6600-40-4;(2S)-2-aminopentanoicacid;(S)-2-Aminovalericacid;l-(+)-norvaline;L(+)-Norvaline;2-AMINO-PENTANOICACID;L-2-Aminovalericacid;L-2-aminopentanoicacid;h-nva-oh;Norvaline,L-;h-l-nva-oh;2S-amino-pentanoicacid;UNII-A70UKS48FE;CHEBI:18314;(S)-(+)-2-Aminopentanoicacid;MFCD00064421;Valericacid,2-amino-;Pentanoicacid,2-amino-;l(+)-2-aminovalericacid;norvalin;norvaline,l;Norvaline(VAN)

Canonical SMILES

CCCC(C(=O)O)N

Isomeric SMILES

CCC[C@@H](C(=O)O)N

Alzheimer's Disease (AD):

Studies in animal models suggest L-norvaline might be a promising candidate for treating AD. Research shows it can:

  • Reverse cognitive decline: L-norvaline administration in mice with AD reversed their cognitive decline, as evidenced by improved performance in memory tests .
  • Exert neuroprotective effects: It protects neurons by reducing the hallmarks of AD, including beta-amyloid plaque formation, neuroinflammation, and cell death .
  • Activate beneficial pathways: L-norvaline treatment activates biological pathways involved in cell survival and neuroplasticity, potentially contributing to improved cognitive function .

Hypertension:

L-norvaline may have potential benefits in managing high blood pressure. Studies in rats indicate it can:

  • Lower blood pressure: L-norvaline supplementation significantly reduced blood pressure in hypertensive rats .
  • Induce diuresis: It increases urine output, potentially contributing to lowering blood pressure by removing excess fluid from the body .
  • Possess anti-inflammatory properties: L-norvaline's ability to suppress specific inflammatory pathways might contribute to its antihypertensive effects .

L-Norvaline is a non-proteinogenic amino acid characterized by the chemical formula C₅H₁₁NO₂. It is an isomer of the more common amino acid valine, differing in its structure by having one fewer carbon atom in its side chain. L-Norvaline is classified as an α-amino acid, meaning it contains both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom, which is also known as the alpha carbon. This compound is typically found in a crystalline form and is soluble in water, making it suitable for various biochemical applications .

The mechanism of action of L-norvaline in the human body is not fully understood. However, a recent study suggests it may disrupt cellular protein homeostasis, potentially leading to cell death in the brain []. Further research is needed to elucidate its specific effects.

L-norvaline is a relatively new area of research concerning its impact on human health. Studies suggest it may be neurotoxic, with the potential to damage brain cells []. Due to this, caution is advised, and L-norvaline supplements should not be consumed without consulting a medical professional.

Typical of amino acids. These include:

  • Transamination: L-Norvaline can undergo transamination reactions where it donates its amino group to form other amino acids.
  • Decarboxylation: Under certain conditions, L-norvaline can lose its carboxyl group, leading to the formation of amines.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in producing various pharmaceuticals and compounds.

L-Norvaline has been studied for its potential biological activities, particularly in relation to its role as an inhibitor of arginase. By inhibiting this enzyme, L-norvaline may enhance nitric oxide production from L-arginine, which can have implications for cardiovascular health and muscle performance. Additionally, it has been suggested that L-norvaline may possess antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Several methods exist for synthesizing L-norvaline:

  • From Valeric Acid: A common synthetic route involves the bromination of valeric acid followed by ammonolysis. This process yields L-norvaline through a series of chemical transformations including acylation and hydrolysis .
  • Strecker Synthesis: Another method involves using a Strecker reaction where aldehydes react with ammonia and cyanides to produce amino acids. This method can be adapted to synthesize various derivatives of norvaline .
  • Enzymatic Synthesis: Biotechnological approaches using specific enzymes have also been explored for synthesizing L-norvaline, providing a more environmentally friendly method compared to traditional chemical synthesis.

L-Norvaline has several applications across different fields:

  • Nutritional Supplements: It is often marketed as a dietary supplement aimed at enhancing athletic performance and muscle recovery due to its potential effects on nitric oxide production.
  • Pharmaceuticals: Research indicates that L-norvaline could have therapeutic potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Biochemical Research: It serves as a valuable tool in studies involving amino acid metabolism and enzyme inhibition.

Research into the interactions of L-norvaline with other compounds reveals its role in metabolic processes. For instance, it has been shown to interact with enzymes involved in nitric oxide synthesis, potentially influencing cardiovascular function. Additionally, studies suggest that L-norvaline may modulate the activity of certain neurotransmitters, contributing to its proposed neuroprotective effects .

L-Norvaline shares structural similarities with several other amino acids. Here are some comparable compounds:

CompoundStructureUnique Features
ValineC₅H₁₁NO₂Branched-chain amino acid; essential for humans
NorleucineC₆H₁₃NO₂One additional carbon compared to norvaline
2-Aminobutyric AcidC₄H₉NO₂Shorter chain; involved in neurotransmitter synthesis
IsovalineC₅H₁₁NO₂Isomer of valine; branched structure

L-Norvaline's uniqueness lies in its specific role as an arginase inhibitor and its potential applications in enhancing exercise performance and neuroprotection. Unlike valine and norleucine, which are essential amino acids, L-norvaline is non-proteinogenic and serves distinct biochemical functions .

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

UNII

V639KTF2SZ

Other CAS

6600-40-4
760-78-1

Wikipedia

Norvaline

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Norvaline: ACTIVE

Dates

Modify: 2023-08-15

Dawson, R.M.C., et al., Data for Biochemical Research, Oxford, Clarendon Press, 1959.[page needed]

Merriam-Webster Retrieved 4 September 2010

Soini J, Falschlehner C, Liedert C, Bernhardt J, Vuoristo J, Neubauer P (2008). "Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110". Microbial Cell Factories. 7: 30. doi:10.1186/1475-2859-7-30. PMC 2579280. PMID 18940002.

Alvarez-Carreño C, Becerra A, Lazcano A (October 2013). "Norvaline and norleucine may have been more abundant protein components during early stages of cell evolution". Origins of Life and Evolution of the Biosphere. 43 (4–5): 363–75. Bibcode:2013OLEB...43..363A. doi:10.1007/s11084-013-9344-3. PMID 24013929. S2CID 17224537.

"Nomenclature and Symbolism For Amino Acids and Peptides". Pure and Applied Chemistry. 56 (5): 595–624. 1984. doi:10.1351/pac198456050595.

Polis, B., Srikanth, K. D., Gurevich, V., Gil-Henn, H., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer’s disease. Neural regeneration research, 14(9), 1562.

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